N1-benzyl-N2-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
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Description
N1-benzyl-N2-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C21H24FN3O5S and its molecular weight is 449.5. The purity is usually 95%.
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Scientific Research Applications
Novel Insecticide Applications
Research on compounds with similar structures to the queried compound demonstrates potential applications in developing novel insecticides. A study on flubendiamide illustrates the creation of a new class of insecticides with unique substituents, including sulfonylalkyl groups, demonstrating strong activity against lepidopterous pests. This suggests that compounds with similar structural elements could be explored for pest control applications, especially for resistant strains, thereby contributing to integrated pest management programs (Tohnishi et al., 2005).
Synthetic Chemistry Innovations
The synthesis of related compounds has been reported, such as the enantiomerically pure N-benzyl-3-(S)-(+)-(4-fluorophenyl)-1,4-oxazin-2-one through a crystallization-induced asymmetric transformation. This demonstrates the capability of generating high-purity compounds for potential pharmaceutical applications, showcasing the importance of such chemical structures in synthetic organic chemistry (Alabaster et al., 1997).
COX-2 Inhibitor Development
Compounds bearing sulfonyl and fluorinated phenyl groups have been evaluated for their potential as cyclooxygenase-2 (COX-2) inhibitors, which play a crucial role in anti-inflammatory and analgesic drug development. A study highlights the synthesis and evaluation of benzenesulfonamide derivatives as selective COX-2 inhibitors, indicating the relevance of such structures in medicinal chemistry for treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).
Metal Coordination Chemistry
Research on compounds containing sulfonyl and benzyl groups explores their coordination chemistry with metals. One study discusses the synthesis and characterization of compounds through reactions with nickel, offering insights into their potential applications in catalysis and material science (Bermejo et al., 2000).
Pharmaceutical Development
Related compounds have been investigated for their roles as kinase inhibitors, highlighting the therapeutic potential of such chemical structures. For instance, R-343, a Syk kinase inhibitor suitable for inhalation, demonstrates the importance of sulfonyl and fluorinated groups in developing treatments for conditions like asthma (Norman, 2009).
properties
IUPAC Name |
N'-benzyl-N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O5S/c1-15-12-17(8-9-18(15)22)31(28,29)25-10-5-11-30-19(25)14-24-21(27)20(26)23-13-16-6-3-2-4-7-16/h2-4,6-9,12,19H,5,10-11,13-14H2,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXANSBPTFGHPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-benzyl-N2-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide |
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